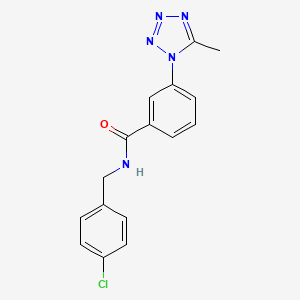![molecular formula C18H21NO4 B12179837 N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12179837.png)
N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of two phenoxy groups attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 3-methylphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phenoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways of phenoxy compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the development of pharmaceuticals with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-[2-(4-methoxyphenoxy)ethyl]-2-(4-methylphenoxy)acetamide
- N-[2-(4-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide
- N-[2-(4-methoxyphenoxy)ethyl]-2-(3-chlorophenoxy)acetamide
Uniqueness: N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide is unique due to the specific positioning of the methoxy and methyl groups on the phenoxy rings. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C18H21NO4 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO4/c1-14-4-3-5-17(12-14)23-13-18(20)19-10-11-22-16-8-6-15(21-2)7-9-16/h3-9,12H,10-11,13H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
RISHRTLHFPPIBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCOC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]propanamide](/img/structure/B12179768.png)


![N~3~-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide](/img/structure/B12179789.png)
![N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide](/img/structure/B12179794.png)
![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12179798.png)
![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12179802.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12179810.png)
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(7H-purin-6-ylamino)propan-1-one](/img/structure/B12179811.png)
![4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid](/img/structure/B12179818.png)
![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate](/img/structure/B12179828.png)

![N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12179845.png)
![7-Benzyl-1-(4-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12179849.png)
